molecular formula C8H5IO2 B15231488 2-(4-Iodophenyl)-2-oxoacetaldehyde

2-(4-Iodophenyl)-2-oxoacetaldehyde

Cat. No.: B15231488
M. Wt: 260.03 g/mol
InChI Key: LCWJTDSHXMTSNT-UHFFFAOYSA-N
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Description

2-(4-Iodophenyl)-2-oxoacetaldehyde is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to an oxoacetaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the use of 4-iodoaniline as a starting material, which undergoes a series of reactions including oxidation and formylation to yield the desired compound .

Industrial Production Methods: Industrial production of 2-(4-Iodophenyl)-2-oxoacetaldehyde may involve large-scale iodination processes using iodine or iodinating agents under controlled conditions. The subsequent steps involve oxidation and formylation reactions, which are optimized for high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Iodophenyl)-2-oxoacetaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Palladium-catalyzed coupling reactions.

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-(4-Iodophenyl)-2-oxoacetaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. Additionally, the iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 2-(4-Bromophenyl)-2-oxoacetaldehyde
  • 2-(4-Chlorophenyl)-2-oxoacetaldehyde
  • 2-(4-Fluorophenyl)-2-oxoacetaldehyde

Comparison: Compared to its analogs, 2-(4-Iodophenyl)-2-oxoacetaldehyde exhibits unique reactivity due to the presence of the iodine atom, which is larger and more polarizable than bromine, chlorine, or fluorine. This results in distinct chemical behavior, particularly in substitution reactions and halogen bonding interactions .

Properties

Molecular Formula

C8H5IO2

Molecular Weight

260.03 g/mol

IUPAC Name

2-(4-iodophenyl)-2-oxoacetaldehyde

InChI

InChI=1S/C8H5IO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-5H

InChI Key

LCWJTDSHXMTSNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C=O)I

Origin of Product

United States

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